7H-1,3-Dioxolo(4,5-H)(2,3)benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-N-cyclopropyl-8,9-dihydro-8-methyl-
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Overview
Description
7H-1,3-Dioxolo(4,5-H)(2,3)benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-N-cyclopropyl-8,9-dihydro-8-methyl- is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-1,3-Dioxolo(4,5-H)(2,3)benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-N-cyclopropyl-8,9-dihydro-8-methyl- involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxolo ring, the introduction of the benzodiazepine core, and the functionalization of the carboxamide and aminophenyl groups. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
7H-1,3-Dioxolo(4,5-H)(2,3)benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-N-cyclopropyl-8,9-dihydro-8-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
7H-1,3-Dioxolo(4,5-H)(2,3)benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-N-cyclopropyl-8,9-dihydro-8-methyl- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity and its potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7H-1,3-Dioxolo(4,5-H)(2,3)benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-N-cyclopropyl-8,9-dihydro-8-methyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7H-1,3-Dioxolo(4,5-H)(2,3)benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-8,9-dihydro-N,8-dimethyl-
- 7H-1,3-Dioxolo(4,5-H)(2,3)benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-8,9-dihydro-
Uniqueness
Compared to similar compounds, 7H-1,3-Dioxolo(4,5-H)(2,3)benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-N-cyclopropyl-8,9-dihydro-8-methyl- stands out due to its unique cyclopropyl and methyl substitutions, which can significantly affect its chemical reactivity and biological activity. These modifications may enhance its stability, selectivity, and potency in various applications.
Properties
CAS No. |
220669-66-9 |
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Molecular Formula |
C21H22N4O3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-(4-aminophenyl)-N-cyclopropyl-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-12-8-14-9-18-19(28-11-27-18)10-17(14)20(13-2-4-15(22)5-3-13)24-25(12)21(26)23-16-6-7-16/h2-5,9-10,12,16H,6-8,11,22H2,1H3,(H,23,26) |
InChI Key |
CJEJIEVPVFOZNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC4CC4)C5=CC=C(C=C5)N)OCO3 |
Origin of Product |
United States |
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